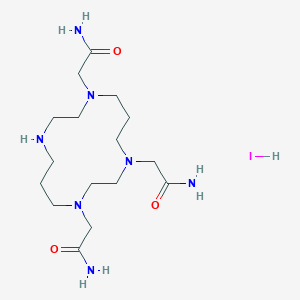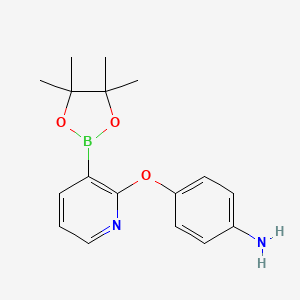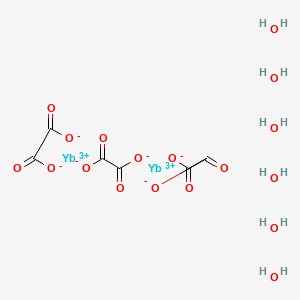
2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate
Vue d'ensemble
Description
“2-Benzyloxy-1-methylpyridinium triflate” is a compound that has been used as a reagent for the synthesis of benzyl ethers and esters . It’s a mild, convenient, and in some cases uniquely effective new reagent .
Synthesis Analysis
The synthesis of “2-Benzyloxy-1-methylpyridinium triflate” involves N-methylation of 2-benzyloxy pyridine, which delivers the active reagent in situ . The choice of solvent (toluene vs. trifluorotoluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .
Chemical Reactions Analysis
Trifluoromethyl trifluoromethanesulfonate, a related compound, has drawn much attention in recent years because of its easy preparation, low cost, and diverse reactivities . This reagent rapidly decomposes to form trifluoromethoxy anion in the presence of fluoride ion, thus regarded as a reservoir of trifluoromethoxy .
Physical And Chemical Properties Analysis
The compound “2-Benzyloxy-1-methylpyridinium triflate” is a solid at 20 degrees Celsius and is heat sensitive . Its molecular formula is C14H14F3NO4S and its molecular weight is 349.32 g/mol .
Applications De Recherche Scientifique
Chromogenic Indicator for NADH and Cell Viability
One of the scientific applications of compounds related to 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate is as a chromogenic indicator. A study by Ishiyama et al. (1997) developed a highly water-soluble disulfonated tetrazolium salt, which is reduced by NADH to produce a formazan dye. This compound is useful as a sensitive chromogenic indicator for NADH and can also be applied to cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).
Acid-Catalyzed O-Benzylating Reagent
Yamada, Fujita, and Kunishima (2012) introduced a novel acid-catalyzed O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which is derived from the formal trimerization of the smallest unit of benzyl imidate. This reagent can be used in the presence of trifluoromethanesulfonic acid to afford benzyl ethers in good yields. TriBOT demonstrates a significant role in the efficient benzyl ether formation, showcasing another scientific application of related compounds (Yamada, Fujita, & Kunishima, 2012).
Synthesis of Diazadihydroacenaphthylene Derivatives
Soro et al. (2006) explored the synthesis of diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylthio-2-nitroethene. In trifluoromethanesulfonic acid, these derivatives form hydroxynitrilium ions, which undergo an unexpected reaction leading to the formation of new compounds. This study demonstrates the potential of trifluoromethanesulfonic acid-based reactions in synthesizing novel organic compounds, closely related to the trifluoromethanesulfonate group (Soro et al., 2006).
Synthesis of Oxygen-Functionalized Aromatic Compounds
Nakamura, Uchiyama, and Ohwada (2003) developed a method for synthesizing functionalized 4H-1,2-benzoxazine derivatives using trifluoromethanesulfonic acid. This methodology is applicable for the synthesis of 4H-1,2-benzoxazine rings with various electron-withdrawing substituents. The resulting heterocycles can be used as intermediates for oxygen-functionalized aromatic compounds, showing a versatile application of trifluoromethanesulfonic acid in organic synthesis (Nakamura, Uchiyama, & Ohwada, 2003).
Propriétés
IUPAC Name |
(4-formyl-2-nitro-6-phenylmethoxyphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO7S/c16-15(17,18)27(23,24)26-14-12(19(21)22)6-11(8-20)7-13(14)25-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDKYZYPVWIYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725341 | |
| Record name | 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate | |
CAS RN |
312731-70-7 | |
| Record name | 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)



![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)





